molecular formula C19H17ClN4O B11422095 5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11422095
M. Wt: 352.8 g/mol
InChI Key: NULYIMLRSIZUJA-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Substitution Reactions: Introduction of the 4-chloro-2-methylphenyl and 6-methyl-1H-1,3-benzodiazol-2-yl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can occur at the pyrrolone ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the amino group.

    Reduction Products: Reduced forms of the pyrrolone ring.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-2-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-1-(4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

  • Structural Features : The presence of both 4-chloro-2-methylphenyl and 6-methyl-1H-1,3-benzodiazol-2-yl groups makes it unique.
  • Biological Activity : Its specific biological activities may differ from similar compounds due to its unique structure.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17ClN4O/c1-10-3-5-13-14(7-10)23-19(22-13)17-16(25)9-24(18(17)21)15-6-4-12(20)8-11(15)2/h3-8,21,25H,9H2,1-2H3,(H,22,23)

InChI Key

NULYIMLRSIZUJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=C(C=C(C=C4)Cl)C)O

Origin of Product

United States

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